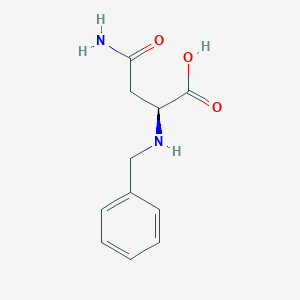
N~2~-Benzyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Benzyl-L-asparagine is a derivative of the amino acid asparagine, where a benzyl group is attached to the nitrogen atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
N~2~-Benzyl-L-asparagine can be synthesized through the reaction of L-asparagine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure high yield and purity . Another method involves the use of benzyl chloroformate as a protecting group for the amino group of L-asparagine, followed by deprotection under acidic conditions .
Industrial Production Methods
Industrial production of N2-Benzyl-L-asparagine often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N~2~-Benzyl-L-asparagine undergoes several types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N2-benzyl-L-aspartic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-Benzyl-L-asparagine has several scientific research applications:
Mechanism of Action
N~2~-Benzyl-L-asparagine exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
L-Asparagine: The parent compound, essential for protein synthesis.
N~2~-Benzyl-L-aspartic acid: A reduction product of N2-Benzyl-L-asparagine.
N-Benzyloxycarbonyl-L-asparagine: A protected form used in peptide synthesis.
Uniqueness
N~2~-Benzyl-L-asparagine is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its parent compound, L-asparagine.
Properties
CAS No. |
46741-77-9 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2S)-4-amino-2-(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)6-9(11(15)16)13-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
IYPFHQCBXITDFG-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















